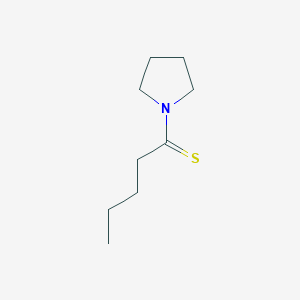

1-(Pyrrolidin-1-yl)pentane-1-thione

Description

1-(Pyrrolidin-1-yl)pentane-1-thione is a sulfur-containing organic compound characterized by a pentane backbone with a pyrrolidine ring attached to the first carbon and a thione (C=S) functional group at the same position. This molecule is structurally related to pyrovalerone derivatives but distinguishes itself through the replacement of the ketone (C=O) group with a thione moiety. The substitution of oxygen with sulfur alters its physicochemical properties, including polarity, solubility, and metabolic stability, which may influence its pharmacological and toxicological profiles .

Properties

Molecular Formula |

C9H17NS |

|---|---|

Molecular Weight |

171.31 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylpentane-1-thione |

InChI |

InChI=1S/C9H17NS/c1-2-3-6-9(11)10-7-4-5-8-10/h2-8H2,1H3 |

InChI Key |

CPJZMTOJTCOTLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=S)N1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrolidine with 1-bromopentane in the presence of a base to form 1-(Pyrrolidin-1-yl)pentane, which is then treated with a sulfurizing agent such as Lawesson’s reagent to introduce the thione group .

Industrial Production Methods: Industrial production of 1-(Pyrrolidin-1-yl)pentane-1-thione may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)pentane-1-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: N-alkylated or N-acylated pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-yl)pentane-1-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)pentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural differences between 1-(Pyrrolidin-1-yl)pentane-1-thione and related compounds:

Key Observations :

- Aryl/Thienyl Substituents: Unlike pyrovalerone, α-PVT, and naphyrone, the thione derivative lacks an aromatic or heteroaromatic ring, which may diminish its affinity for monoamine transporters (e.g., dopamine, norepinephrine) associated with stimulant effects .

Pharmacological and Toxicological Implications

Metabolic Stability

Thiones are generally more susceptible to oxidative metabolism than ketones due to the lower bond dissociation energy of C=S compared to C=O. This could lead to faster hepatic clearance and shorter half-life for this compound relative to pyrovalerone analogs .

Receptor Interactions

Pyrovalerone derivatives exhibit potent inhibition of dopamine and norepinephrine reuptake via interactions with monoamine transporters. The absence of an aryl group in the thione derivative likely reduces these effects, as aromatic moieties are critical for transporter binding .

Toxicity

Legal and Regulatory Status

However, its structural similarity to controlled cathinones may subject it to analog laws in jurisdictions like the United States (Federal Analog Act) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.